3-(2,2-Difluoroethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 2,2-difluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2,2-difluoroethanol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield phenols, while reduction with sodium borohydride can produce boronic esters.
Scientific Research Applications
3-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the design of boron-containing biomolecules for studying enzyme mechanisms and developing enzyme inhibitors.
Properties
CAS No. |
958452-33-0 |
---|---|
Molecular Formula |
C8H9BF2O3 |
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[3-(2,2-difluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2 |
InChI Key |
RPRWURPVNIXBNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.